tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and phenylethyl groups. This combination of structural features imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H32N2O3 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2-phenacyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C22H32N2O3/c1-17-14-23(15-19(25)18-8-6-5-7-9-18)16-22(17)10-12-24(13-11-22)20(26)27-21(2,3)4/h5-9,17H,10-16H2,1-4H3 |
InChI Key |
YWEOBSBZICURJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC12CCN(CC2)C(=O)OC(C)(C)C)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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